

Introduction: The Strategic Importance of a Bifunctional Building Block

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *tert-Butyl (4-oxobutyl)carbamate*

Cat. No.: *B1339378*

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tert-Butyl (4-oxobutyl)carbamate, also known as 4-(Boc-amino)butanal, is a valuable intermediate in modern organic synthesis.^[1] Its structure uniquely combines a terminal aldehyde with an amine protected by a tert-butyloxycarbonyl (Boc) group.^[1] This arrangement offers a powerful tool for medicinal and synthetic chemists, enabling sequential, chemoselective reactions. The aldehyde provides a reactive handle for nucleophilic additions, condensations, and other carbon-carbon bond-forming reactions, while the Boc-protected amine remains inert to a wide range of conditions until its strategic removal is desired.^[1] This dual functionality makes it a cornerstone for constructing complex molecular architectures, particularly in the synthesis of pharmaceutically active compounds like enzyme inhibitors and protein degraders.^[1]

Core Physicochemical and Structural Characteristics

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, reactivity, and analytical profile.

Key Properties Summary

The essential properties of **tert-Butyl (4-oxobutyl)carbamate** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	84766-90-5	[1][2][3][4]
Molecular Formula	C ₉ H ₁₇ NO ₃	[1][2][4]
Molecular Weight	187.24 g/mol	[1][2]
IUPAC Name	tert-butyl N-(4-oxobutyl)carbamate	[1][2]
Synonyms	4-(Boc-amino)butanal, N-Boc-4-aminobutanal	[1][2]
Appearance	White solid or liquid/solid	[4]
Boiling Point	295.3 ± 23.0 °C (Predicted)	[4]
Canonical SMILES	<chem>CC(C)(C)OC(=O)NCCCC=O</chem>	[1][2]
InChI Key	CRZDTEUFFZSQAY-UHFFFAOYSA-N	[1][2]

Molecular Structure and Conformation

The structure of **tert-Butyl (4-oxobutyl)carbamate** is defined by its two key functional groups:

- The Aldehyde Group (-CHO): The terminal aldehyde is a highly electrophilic center, making it susceptible to attack by various nucleophiles. This reactivity is the primary driver for its use in chain elongation and molecular diversification.
- The Boc-Protected Amine (-NH₂Boc): The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine. Its steric bulk and electronic properties render the nitrogen lone pair non-nucleophilic under neutral or basic conditions. A key feature of the Boc group is its lability under mild acidic conditions (e.g., trifluoroacetic acid), which allows for selective deprotection without disturbing other acid-sensitive functionalities.[1][5] This facile cleavage proceeds via a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[1]

Functional domains of the molecule.

Synthesis and Handling

The reliable synthesis of **tert-Butyl (4-oxobutyl)carbamate** is crucial for its application. The most common and efficient laboratory-scale preparation involves the selective oxidation of a precursor alcohol.

Synthetic Workflow: Oxidation of tert-Butyl (4-hydroxybutyl)carbamate

The synthesis relies on the oxidation of the primary alcohol, tert-butyl (4-hydroxybutyl)carbamate, to the corresponding aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild, selective oxidizing agents are therefore required.

Oxidative synthesis workflow.

Experimental Protocol: Dess-Martin Oxidation

This protocol describes a self-validating system for synthesizing the title compound with high purity.

Rationale: Dess-Martin periodinane (DMP) is chosen for its mild reaction conditions, high chemoselectivity for primary alcohols, and operational simplicity, minimizing the risk of over-oxidation. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy workup.

Methodology:

- **Preparation:** To a solution of tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.2 M) under a nitrogen atmosphere, add solid Dess-Martin periodinane (1.1-1.2 eq) portion-wise at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium

thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) (1:1 v/v). Stir vigorously until the layers are clear.

- Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.

Storage and Handling

To maintain stability, **tert-Butyl (4-oxobutyl)carbamate** should be stored at 2–8°C in airtight containers, protected from moisture and light.^[1] Avoid exposure to strong acids or bases, which can cause decomposition or deprotection.^[1] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.^{[6][7][8]}

Chemical Reactivity and Synthetic Applications

The synthetic power of this molecule lies in the orthogonal reactivity of its two functional groups. The aldehyde can be selectively transformed in the presence of the stable Boc-protected amine.

Reactions at the Aldehyde Moiety

The electrophilic aldehyde is a versatile handle for building molecular complexity.

- Reductive Amination: A cornerstone reaction where the aldehyde condenses with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ (e.g., with sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$) to furnish a new secondary or tertiary amine. This is a highly reliable and widely used method in drug discovery for library synthesis.
- Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the aldehyde into an alkene. The Wittig reaction provides access to both (E) and (Z) alkenes depending on the ylide used, while the HWE reaction typically yields the (E)-alkene with high stereoselectivity.

- **Nucleophilic Addition:** Organometallic reagents like Grignard or organolithium compounds add to the aldehyde to form secondary alcohols, extending the carbon skeleton.
- **Cyclization Reactions:** The aldehyde can participate in intramolecular reactions. For example, substituted derivatives have been shown to form cyclic N-Boc-acyliminium ions, which can be trapped by nucleophiles to create cyclic α -aminophosphonates.

Deprotection of the Boc Group

The removal of the Boc group is typically the final step before utilizing the primary amine functionality.

- **Mechanism:** The deprotection is achieved under mild acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard protocol. The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine as its corresponding salt (e.g., trifluoroacetate salt).[1]

Role in Drug Development and Medicinal Chemistry

The structural motifs accessible from **tert-Butyl (4-oxobutyl)carbamate** are prevalent in numerous biologically active molecules.

- **Intermediate for Lacosamide:** Derivatives of tert-butyl carbamate are used in the synthesis of Lacosamide, a medication for treating epilepsy and neuropathic pain.[9] The Boc group serves as a crucial protecting group during the construction of the drug's backbone.[9]
- **Synthesis of Enzyme Inhibitors:** The aminobutyl scaffold is a common feature in inhibitors targeting enzymes like proteases and kinases. This reagent provides a direct route to introduce this pharmacophore.
- **PROTACs and Molecular Glues:** In the rapidly advancing field of targeted protein degradation, this building block is used to construct the linker components of Proteolysis Targeting Chimeras (PROTACs). For instance, it has been used as an intermediate in the synthesis of MDM2 protein degraders, which hold potential in cancer therapy.[1]

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3).[\[10\]](#)
- ^1H NMR: Key expected signals include a singlet around δ 1.4-1.5 ppm (9H, $-\text{C}(\text{CH}_3)_3$), a broad singlet for the $-\text{NH}$ proton, multiplets for the methylene protons ($-\text{CH}_2-$), and a characteristic triplet around δ 9.7-9.8 ppm (1H, $-\text{CHO}$).[\[11\]](#)[\[12\]](#)
- ^{13}C NMR: Expected signals will confirm the carbonyl carbons of the carbamate (~156 ppm) and the aldehyde (~202 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the aliphatic carbons.[\[11\]](#)[\[12\]](#)

Mass Spectrometry (MS)

Objective: To validate the molecular weight and elemental formula.

Protocol:

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.[\[10\]](#)
- Analysis: Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[\[10\]](#)
- Expected Result: The high-resolution mass spectrum (HRMS) should show a prominent ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ or the sodium adduct $[\text{M}+\text{Na}]^+$, confirming the molecular formula $\text{C}_9\text{H}_{17}\text{NO}_3$ (exact mass 187.12084 g/mol).[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Protocol:

- Sample Preparation: Analyze as a thin film (for oils) or a KBr pellet (for solids).
- Expected Result: The IR spectrum will show characteristic vibrational frequencies, including a strong C=O stretch for the carbamate around 1680-1720 cm^{-1} and a distinct C=O stretch for the aldehyde in the same region, as well as C-H stretches for the aldehyde proton around 2720 and 2820 cm^{-1} .^[1]

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Bifunctional Building Block]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1339378#tert-butyl-4-oxobutyl-carbamate-chemical-properties-and-structure>]

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